REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:12])[C:3]=1OS(C(F)(F)F)(=O)=O.[CH2:21]([Sn](CCCC)(CCCC)C=C)[CH2:22]CC.[Cl-].[Li+]>C(OCC)(=O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:12])[C:3]=1[CH:21]=[CH2:22] |f:2.3|
|
Name
|
trifluoro-methanesulfonic acid 1-chloro-3-methyl-naphthalen-2-yl ester
|
Quantity
|
14.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC2=CC=CC=C12)C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
14.59 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=C)(CCCC)CCCC
|
Name
|
|
Quantity
|
5.78 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
dichlorobis(triphenylphosphine) palladium(II)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 90° C. for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
than cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with 5% lithium chloride solution (3×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC2=CC=CC=C12)C)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |